molecular formula C8H14Cl2N4 B1382160 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 2098048-53-2

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B1382160
CAS No.: 2098048-53-2
M. Wt: 237.13 g/mol
InChI Key: HDEIFSHZQSDEJM-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4 It is a derivative of pyrrolidine and pyrimidine, which are both significant in medicinal chemistry due to their biological activities

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine and pyrrolidine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and are often studied for their medicinal properties.

The uniqueness of this compound lies in its specific combination of pyrrolidine and pyrimidine rings, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

1-pyrimidin-2-ylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;;/h1,3-4,7H,2,5-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEIFSHZQSDEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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